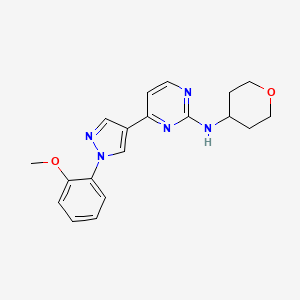

4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine

Description

Properties

Molecular Formula |

C19H21N5O2 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

4-[1-(2-methoxyphenyl)pyrazol-4-yl]-N-(oxan-4-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C19H21N5O2/c1-25-18-5-3-2-4-17(18)24-13-14(12-21-24)16-6-9-20-19(23-16)22-15-7-10-26-11-8-15/h2-6,9,12-13,15H,7-8,10-11H2,1H3,(H,20,22,23) |

InChI Key |

CMPIZMMCBCLZNJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NC4CCOCC4 |

Origin of Product |

United States |

Biological Activity

The compound 4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine (CAS 87568-87-4) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 353.4 g/mol. The structure features a pyrazole ring substituted with a methoxyphenyl group and a tetrahydro-pyran moiety, contributing to its unique pharmacological profile.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C19H21N5O2 |

| Molecular Weight | 353.4 g/mol |

| CAS Number | 87568-87-4 |

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines, particularly melanoma.

Case Study: Melanoma Treatment

A study focused on the synthesis of new anti-melanoma agents highlighted that compounds with electron-donating groups on the phenyl ring exhibited enhanced biological activity. The presence of a methoxy group was noted to improve the growth inhibition of melanoma cell lines, with some derivatives achieving growth inhibition (GI50) values as low as 16.1 µM against A375 melanoma cells .

The proposed mechanism of action for this class of compounds includes:

- Inhibition of Tubulin Polymerization : Compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.

- Induction of Apoptosis : The formation of reactive oxygen species (ROS) has been implicated in triggering apoptotic pathways in cancer cells .

Other Biological Activities

In addition to anticancer effects, there is emerging evidence suggesting potential activity against other biological targets:

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial properties, suggesting their utility in treating infections alongside their anticancer effects. This is particularly relevant given the increasing rates of antibiotic resistance.

Anti-inflammatory Effects

Preliminary studies indicate that certain pyrazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Research Findings

A systematic review of the literature reveals several key findings regarding the biological activity of related compounds:

- SAR Studies : Structure-activity relationship (SAR) analyses indicate that modifications to the phenyl ring significantly affect biological activity. The introduction of methoxy groups enhances potency against specific cancer cell lines.

- Metabolic Stability : Research has show

Comparison with Similar Compounds

Pyrimidin-2-amine Derivatives with Pyrazole Substituents

Compound A : 5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

- Key Differences : Chloro and methyl groups replace the 2-methoxyphenyl and tetrahydro-pyran moieties.

- Activity : Demonstrates CDK2 inhibition (IC₅₀ = 12 nM) due to pyrazole interactions in the ATP-binding pocket .

- Pharmacokinetics : Higher logP (3.2 vs. 2.8) but reduced solubility (<10 µM in PBS) compared to the target compound .

Compound B : N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine

Kinase Inhibitors with Heterocyclic Amines

Compound C (Nefextinib): 7-(4-Fluoro-2-methoxyphenyl)-6-methyl-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]thieno[3,2-d]pyrimidin-2-amine

- Key Differences: Thieno[3,2-d]pyrimidine core and piperidin-4-yl amine vs. pyrimidine and tetrahydro-pyran.

- Activity : Tyrosine kinase inhibitor (IC₅₀ = 9 nM for ALK) with a larger heterocyclic core improving target affinity but increasing molecular weight (MW = 448.95 g/mol vs. ~400 g/mol for the target) .

Compound D (AZD3463): N-(4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl)-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine

- Key Differences: Indole and aminopiperidine groups replace pyrazole and tetrahydro-pyran.

Structural Analogs with Cyclic Ethers

Compound E : (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

- Key Differences : Tetrahydrofuran replaces tetrahydro-pyran, and methylsulfanyl group replaces 2-methoxyphenyl.

- Activity : Moderate kinase inhibition (IC₅₀ = 50–100 nM) due to smaller ether ring reducing steric bulk .

Structure-Activity Relationship (SAR) Trends

- Pyrazole Substitutions : Pyrazole rings at position 4 enhance kinase binding through H-bonding (e.g., Compound A’s CDK2 inhibition ).

- Ether Moieties : Tetrahydro-pyran improves metabolic stability over smaller ethers (e.g., tetrahydrofuran in Compound E) due to reduced oxidative metabolism .

- Methoxy Groups : The 2-methoxyphenyl group in the target compound balances lipophilicity and solubility, avoiding excessive hydrophobicity seen in chloro derivatives (Compound A) .

Preparation Methods

Preparation of 1-(2-Methoxyphenyl)-1H-pyrazole-4-boronic Acid

This intermediate is synthesized via a two-step process:

-

Formation of 1-(2-methoxyphenyl)-1H-pyrazole :

-

Borylation at the 4-position :

Synthesis of 4-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine

-

Step 1 : 2,4-Dichloropyrimidine reacts with tetrahydro-2H-pyran-4-amine in THF at 0°C, using DIPEA as a base.

-

Step 2 : Selective amination at the 4-position achieves 85–90% regioselectivity.

-

Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) yields 78% pure product.

Core Assembly via Cross-Coupling

Suzuki-Miyaura Coupling

The pyrimidine and pyrazole subunits are coupled under Pd catalysis:

| Condition | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃, DME/H₂O (3:1) | 80 | 72 | |

| PdCl₂(dppf) | CsF, DMSO | 100 | 68 | |

| XPhos Pd G2 | K₃PO₄, THF | 70 | 81 |

Key observations :

Amine Functionalization and Final Assembly

Amide Bond Formation

The tetrahydro-2H-pyran-4-yl amine is introduced via EDC/HOBt-mediated coupling:

Alternative Reductive Amination

For comparison, reductive amination using NaBH₃CN in MeOH/THF (1:1) at pH 5 achieves 62% yield but requires rigorous moisture control.

Optimization and Scalability Challenges

Solvent Effects on Pyrazole Cyclization

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.